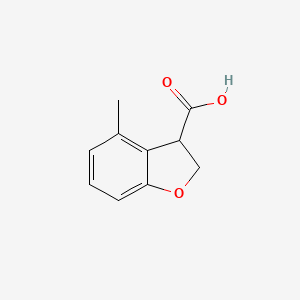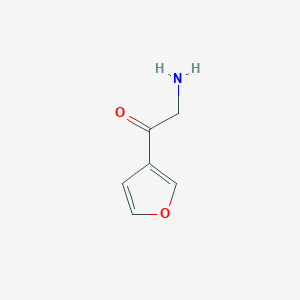![molecular formula C12H11N3S B13178799 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Cyclization: The intermediate triazole compound undergoes cyclization with a quinoline derivative to form the triazoloquinoline core.
Thiol Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols for substitution reactions.
Catalysts: Metal catalysts or acidic/basic conditions for cyclization reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
Applications De Recherche Scientifique
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Molecular Targets: Targets include DNA and various enzymes involved in DNA replication and repair.
Pathways Involved: The compound may induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline core instead of a quinoline core.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Similar structure with a thiol group at the 1-position.
Uniqueness
5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific substitution pattern and the presence of both methyl and thiol groups, which contribute to its distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C12H11N3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C12H11N3S/c1-7-3-4-9-8(2)6-11-13-14-12(16)15(11)10(9)5-7/h3-6H,1-2H3,(H,14,16) |
Clé InChI |
HJSNTFUNFAINKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
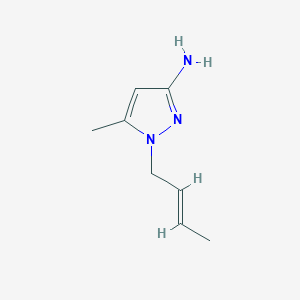
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)

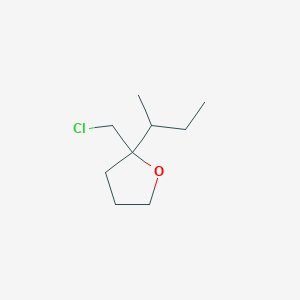
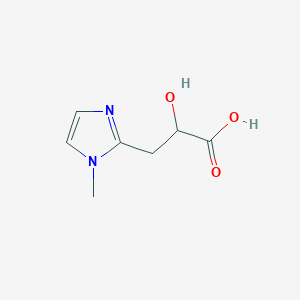
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
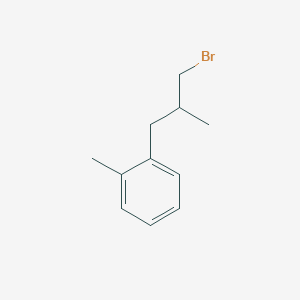
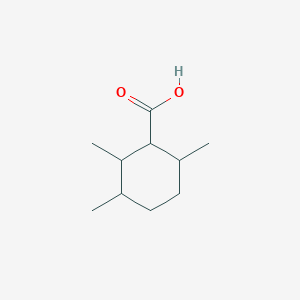
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
